molecular formula C17H14F3N5O3S B2499853 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 2415620-45-8

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2499853
CAS No.: 2415620-45-8
M. Wt: 425.39
InChI Key: GQXJNOVGEULOJU-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound featuring a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the thiophene and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxylic acid, and trifluoromethyl iodide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-[6-oxo-3-(phenyl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(methyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
  • **2-[6-oxo-3-(furanyl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(chloromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Uniqueness

The presence of the thiophene and trifluoromethyl groups in 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide distinguishes it from similar compounds. These groups contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O3S/c18-17(19,20)13-4-6-15(27)24(23-13)8-7-21-14(26)10-25-16(28)5-3-11(22-25)12-2-1-9-29-12/h1-6,9H,7-8,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXJNOVGEULOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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